N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorophenyl compounds are widely used intermediates in the industrial production of several drugs . The presence of a fluorine atom can enhance the binding affinity of the protein-ligand complex, making fluorinated compounds popular in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, a new fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like FT-IR, HR-MS, 1D and 2D NMR analysis . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various transformations. For example, the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various analytical techniques. For example, the structure of a synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .科学的研究の応用
Anticancer Activity
Research on derivatives of 1,3,4-oxadiazole, such as the related compound 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione, has shown promising anticancer properties. A study found that several compounds exhibited high anticancer activity in vitro against a broad spectrum of cancer cell lines, identifying them as potential lead compounds for further development (A. S. Aboraia et al., 2006).
Neurological Disorders and Cognitive Enhancement
Another compound, ADX47273, which shares the core structure with N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, has shown significant preclinical antipsychotic-like and procognitive activities. It acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), enhancing N-methyl-d-aspartate receptor function. This modulation may represent a novel approach for the treatment of schizophrenia, cognitive deficits, and possibly other neurological disorders (F. Liu et al., 2008).
Antimicrobial and Anti-TB Activity
The synthesis and biological activity evaluation of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have shown significant antimicrobial and anti-tuberculosis (TB) activity. This indicates the potential of 1,3,4-oxadiazole derivatives in developing new treatments for infectious diseases (Mamatha S.V et al., 2019).
Antimicrobial and Antifungal Potency
A study focusing on the design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs found that certain compounds demonstrated potent antibacterial and antifungal activity. This research further supports the antimicrobial potential of 1,3,4-oxadiazole derivatives (N. Desai et al., 2016).
Anticonvulsant Activity
Compounds based on the 1,3,4-oxadiazole structure have also been synthesized and evaluated for their anticonvulsant activities. One study showed considerable anticonvulsant activity in models, suggesting a potential mechanism mediated by benzodiazepine receptors and possibly other unknown mechanisms (A. Almasirad et al., 2004).
作用機序
The mechanism of action of similar compounds often involves interactions with specific biological targets. For example, a new triazole compound showed potential analgesic and anti-inflammatory effects, with its mechanism of action involving modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-12-2-8-15(9-3-12)27(24,25)11-10-16(23)20-18-22-21-17(26-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDPQXGBLQMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。